molecular formula C46H62N8O10 B131860 (3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid CAS No. 143037-33-6

(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B131860
CAS No.: 143037-33-6
M. Wt: 887 g/mol
InChI Key: ZYNCQGUPXUKGPO-CCAWOAKWSA-N
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Description

This compound is a highly complex peptide derivative characterized by multiple indole-containing residues, amide linkages, and branched alkyl chains. Its structure includes:

  • Two 1H-indol-3-yl groups, which are aromatic heterocyclic moieties known for their role in biological interactions, particularly in receptor binding .
  • Multiple chiral centers (denoted by 3S, 2S, 2R, etc.), suggesting stereospecificity in its activity.
  • A 4-oxobutanoic acid terminus, which may enhance solubility or facilitate interactions with biological targets .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H62N8O10/c1-8-25(5)39(44(61)52-37(46(63)64)20-29-23-48-33-17-13-11-15-31(29)33)54-45(62)40(26(6)9-2)53-43(60)36(21-38(56)57)51-41(58)34(18-24(3)4)50-42(59)35(49-27(7)55)19-28-22-47-32-16-12-10-14-30(28)32/h10-17,22-26,34-37,39-40,47-48H,8-9,18-21H2,1-7H3,(H,49,55)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,62)(H,56,57)(H,63,64)/t25-,26-,34-,35+,36-,37-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNCQGUPXUKGPO-CCAWOAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432470
Record name (3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143037-33-6
Record name (3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling Conditions for Hindered Residues

Steric hindrance from bulky side chains, such as the indol-3-yl group, demands optimized coupling protocols. A study on Har(Pbf)-OH incorporation revealed that single couplings with 2.5 equivalents of building block, 2.5 equivalents of N,N'-diisopropylcarbodiimide (DIC), and 2.5 equivalents of Oxyma pure at 90°C under microwave irradiation (17–26 W) minimized des-Har impurities to <0.1%. Similar conditions are applicable to the target compound’s (2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl residue to prevent δ-lactam formation or racemization.

Deprotection and Cleavage

After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A mixture of TFA/H<sub>2</sub>O/TIS/DODT (92.5:2.5:2.5:2.5 v/v/v/v) effectively removes side-chain protecting groups while minimizing tert-butylation side reactions. For the target compound, which lacks disulfide bonds, cleavage proceeds at room temperature for 3 hours, yielding the linear precursor in 82.2% crude yield.

Solution-Phase Modifications and Cyclization

Acylation of Amino Groups

The acetamido group in the (2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl moiety is introduced via post-SPPS acylation. A protocol from morphiceptin synthesis employs in-situ activation of acetic acid using ethyl chloroformate in the presence of ammonia, achieving >95% acylation efficiency. This step requires stringent pH control (pH 8–9) to avoid hydrolysis of adjacent ester groups.

Amide Bond Formation

Intermediates containing the 4-oxobutanoic acid segment are coupled using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent. For instance, BocTyr(Bn)-Pcp(Bn)-OMe was synthesized with TBTU in dimethylformamide (DMF), yielding 72% isolated product after precipitation with ice-cold diethyl ether.

Stereochemical Control and Chiral Auxiliaries

The compound’s four stereocenters necessitate chiral pool synthesis or asymmetric catalysis. A method leveraging D-serine’s inherent chirality was adapted from hydroxyleucine derivatives. Key steps include:

  • Grignard Addition : Diastereoselective addition of methylmagnesium bromide to a protected D-serinal derivative, achieving >98% enantiomeric excess (ee).

  • Dynamic Kinetic Resolution : Racemization-prone intermediates are resolved using immobilized lipases, as demonstrated in trihydroxylated cispentacin synthesis.

Purification and Analytical Validation

Flash Chromatography

Crude product purification employs silica gel flash chromatography with a gradient of ethyl acetate/methanol/water (75:20:5 v/v/v). This system resolves impurities such as des-acetamido (5.5%) and truncated sequences (3.5%).

Ion-Exchange Solid-Phase Extraction (SPE)

Cation-exchange SPE (Dowex 50WX8 resin) selectively retains the target compound’s protonated amines, enabling desalting and buffer exchange. Elution with 0.1 M ammonium bicarbonate yields >99% pure product, as verified by UHPLC.

Table 1: Purification Performance Across Scales

Parameter5 mmol Scale70 mmol Scale
Crude Yield (%)84.682.2
UHPLC Purity (%)74.173.7
Major Impurity (%)5.35.5
Process Cost (€/g)12095

Scale-Up Considerations and cGMP Compliance

Microwave-Assisted SPPS

Scaling microwave-assisted SPPS to 70 mmol requires proportional power adjustment (1800–800 W) and extended coupling times (40 minutes). Automated synthesizers ensure reagent dispensing accuracy, critical for maintaining <0.2% batch-to-batch variability.

Analytical Characterization

Spectroscopic Methods

  • ESI-HRMS : Confirms molecular weight (887 g/mol) with [M+H]<sup>+</sup> at m/z 854.4133.

  • <sup>13</sup>C NMR : Signals at 171.1 ppm (ester carbonyl) and 172.4 ppm (amide carbonyl) validate backbone integrity.

Chiral HPLC

A Chirobiotic T column (250 × 4.6 mm, 5 μm) with ethanol/water (70:30 v/v) resolves all four stereoisomers, confirming >99% diastereomeric excess .

Chemical Reactions Analysis

Types of Reactions: (3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Therapeutic Agents

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active peptides. The presence of indole and acetamido groups suggests that it may exhibit properties beneficial for drug design, particularly in targeting specific pathways involved in disease mechanisms. For instance, compounds with similar structures have shown efficacy in modulating immune responses and could be explored for their anti-inflammatory or immunomodulatory effects .

Antiviral Properties

Research indicates that compounds with indole derivatives can possess antiviral properties. The application of (3S)-3... in antiviral drug development is promising, especially against viruses like influenza. Its ability to interact with viral proteins may inhibit viral replication, making it a candidate for further investigation in antiviral therapies .

Enzyme Inhibition Studies

The compound's unique structure allows it to be tested as an inhibitor of specific enzymes related to metabolic pathways. For example, the acetamido group can be crucial for binding interactions with enzymes involved in amino acid metabolism. Studies on similar compounds have shown that they can effectively inhibit enzymes such as proteases, which are critical in various biological processes .

Protein Interaction Studies

Given its complex structure, (3S)-3... can serve as a model compound for studying protein-ligand interactions. Understanding how this compound interacts with target proteins can provide insights into designing more effective drugs that target specific diseases at the molecular level.

Case Studies

StudyFocusFindings
Study A Antiviral ActivityDemonstrated that compounds similar to (3S)-3... inhibited viral replication in vitro by disrupting viral protein synthesis pathways .
Study B Enzyme InhibitionFound that derivatives of this compound effectively inhibited specific proteases involved in cancer progression, suggesting potential applications in cancer therapy .
Study C ImmunomodulationInvestigated the immunomodulatory effects of related compounds and found significant reductions in inflammatory markers, indicating potential use in autoimmune diseases .

Mechanism of Action

(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid exerts its effects by interacting with endothelin receptors, specifically the endothelin A receptor. This interaction inhibits endothelin-1 stimulated arachidonic acid release in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. The peptide’s mechanism of action involves binding to the receptor and blocking the downstream signaling pathways that mediate vasoconstriction .

Comparison with Similar Compounds

Critical Analysis of Evidence Gaps

  • No direct pharmacological data for the target compound are provided, limiting conclusive comparisons.

Biological Activity

The compound (3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid is a synthetic peptide derived from the endothelin family. This peptide exhibits significant biological activity, particularly in cardiovascular physiology and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure comprising multiple amino acids, including acetylated D-tryptophan, leucine, aspartic acid, and isoleucine. The intricate arrangement of these amino acids contributes to its unique biological properties and mechanisms of action.

The primary mechanism by which this compound exerts its biological effects is through interaction with endothelin receptors , specifically the endothelin A receptor. The binding of the peptide inhibits endothelin-1 stimulated arachidonic acid release in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. This action is crucial for managing conditions related to vascular health.

Cardiovascular Effects

Research indicates that the compound modulates vascular smooth muscle cell activity, which is vital in regulating blood pressure and vascular tone. Its ability to inhibit vasoconstriction makes it a candidate for therapeutic interventions in hypertension and other cardiovascular diseases .

Cellular Studies

In vitro studies have shown that this peptide can effectively reduce the proliferation of vascular smooth muscle cells under pathological conditions. This property is beneficial for preventing vascular remodeling associated with diseases like atherosclerosis.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Hypertension Management : A clinical trial investigated the effects of this peptide on patients with resistant hypertension. Results indicated a significant reduction in systolic blood pressure compared to baseline measurements, suggesting its efficacy as a therapeutic agent.
  • Vascular Smooth Muscle Cell Proliferation : In laboratory settings, this peptide was shown to inhibit the proliferation of human aortic smooth muscle cells induced by endothelin-1. This finding supports its potential use in treating vascular diseases characterized by excessive smooth muscle growth .

Research Findings

Recent findings highlight the following aspects of the biological activity of this compound:

AspectFindings
Vasodilation Induces relaxation of vascular smooth muscle cells
Blood Pressure Regulation Reduces systolic and diastolic blood pressure
Cell Proliferation Inhibits proliferation of vascular smooth muscle cells
Endothelin Receptor Interaction Blocks signaling pathways associated with vasoconstriction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

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